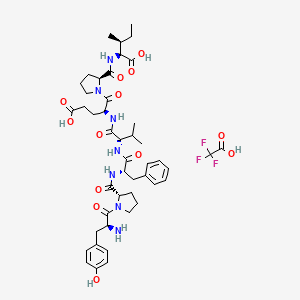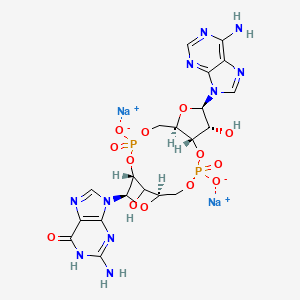
2',3'-cGAMP sodium
Übersicht
Beschreibung
2',3'-cGAMP sodium is a useful research compound. Its molecular formula is C20H22N10Na2O13P2 and its molecular weight is 718.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3'-cGAMP sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-cGAMP sodium including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
LRRC8A:C/E Heteromeric Channels as cGAMP Transporters
- Research Application: LRRC8A heteromeric channels, also known as volume-regulated anion channels (VRAC), are identified as universal transporters of 2',3'-cGAMP and other cyclic dinucleotides. This discovery is crucial for understanding the transport mechanisms of cGAMP in human cells and their role in the innate immune response (Lahey et al., 2020).
SLC19A1 as an Importer of cGAMP
- Research Application: SLC19A1 is identified as the first known importer of 2',3'-cGAMP, crucial for understanding how cGAMP crosses the cell membrane to activate intracellular pathways, like the STING pathway. This is significant in the context of cGAMP's role in immune response and cancer therapeutics (Ritchie et al., 2019).
Biocatalysis in Stereochemistry Determination
- Research Application: A novel biocatalytic method using snake venom phosphodiesterase (svPDE) and nP1 has been developed for systematic determination of the absolute stereochemistry of 2',3'-cGAMP bisphosphorothioates. This contributes to a deeper understanding of cGAMP’s structural properties and potential therapeutic applications (Lim & Kim, 2020).
Extracellular cGAMP as an Immunotransmitter
- Research Application: This study highlights that extracellular 2',3'-cGAMP, produced by cancer cells, plays a crucial role in anti-cancer immunity. It suggests that manipulating extracellular cGAMP levels could be a strategy to enhance immune response against tumors (Carozza et al., 2020).
RNA-Based Fluorescent Biosensor for cGAMP Analysis
- Research Application: The development of an RNA-based fluorescent biosensor for 2',3'-cGAMP aids in studying the cGAS-cGAMP-STING pathway. This can be instrumental in understanding pathogen detection and various pathophysiological conditions (Bose et al., 2016).
Ancient Origin of cGAS-STING Pathway
- Research Application: Investigating the ancient origins of human cGAMP signaling, this study provides insights into the evolutionary aspects of the cGAS-STING pathway and its universal signaling mechanism (Kranzusch et al., 2015).
Click-Chemistry Linked cGAMP Analogue
- Research Application: This research focuses on the synthesis of a cGAMP analogue with unique linkages, contributing to the medicinal chemistry of 2',3'-cGAMP and the development of compounds with potential therapeutic applications (Dialer et al., 2019).
Efficient Preparation of Cyclic Dinucleotides
- Research Application: A microbial-based method for the preparation of various cyclic dinucleotides, including 2',3'-cGAMP, offers a sustainable source for scientific and industrial applications (Lv et al., 2019).
Chemistry of 2',3'-cGAMP and Its Analogs
- Research Application: This research provides a comprehensive overview of the synthesis and medicinal applications of 2',3'-cGAMP and its analogs, offering insights into its biological functions and potential therapeutic uses (Schwede et al., 2017).
Eigenschaften
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10?,11-,12-,13-,18-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCOPPPOWRJAV-GZOOVNNNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)[O-])O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O13P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-cGAMP sodium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



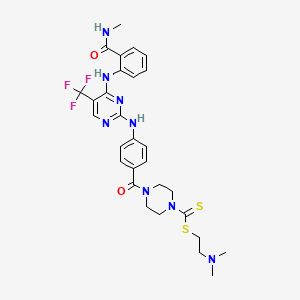

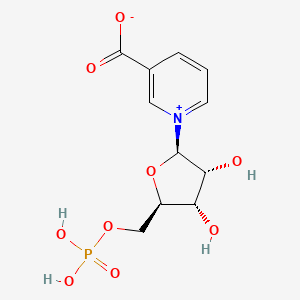
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
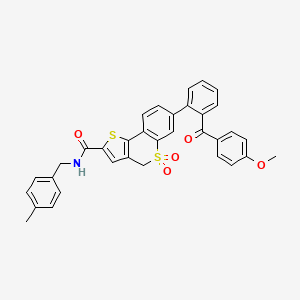
![[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate](/img/structure/B8107649.png)
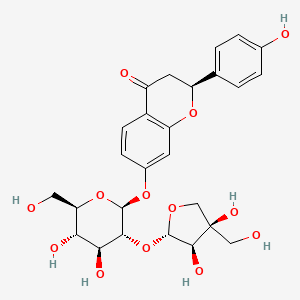
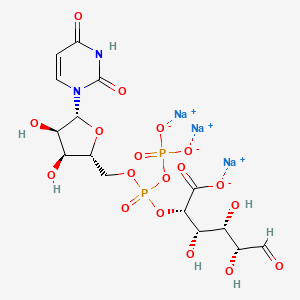
![[(1R,2S,3S,5R,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B8107663.png)
![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B8107666.png)
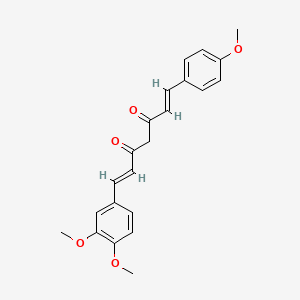
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)

